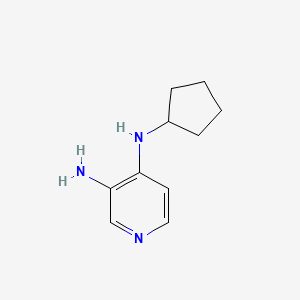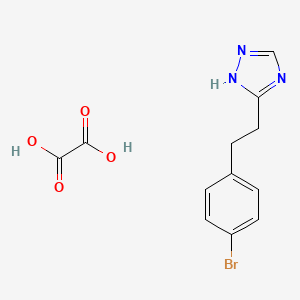
5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate typically involves the reaction of 4-bromophenethyl alcohol with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then treated with oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenethyl alcohol
- 2,4-Dibromophenol
- 2,4,6-Tribromophenol
Uniqueness
5-(4-Bromophenethyl)-1H-1,2,4-triazole oxalate is unique due to its triazole ring, which imparts distinct biological activities compared to other bromophenethyl derivatives. Its specific structure allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H12BrN3O4 |
|---|---|
Molecular Weight |
342.15 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)ethyl]-1H-1,2,4-triazole;oxalic acid |
InChI |
InChI=1S/C10H10BrN3.C2H2O4/c11-9-4-1-8(2-5-9)3-6-10-12-7-13-14-10;3-1(4)2(5)6/h1-2,4-5,7H,3,6H2,(H,12,13,14);(H,3,4)(H,5,6) |
InChI Key |
UXGLVKAGHXBVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NC=NN2)Br.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


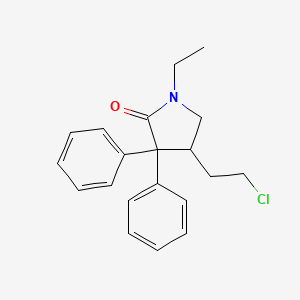

![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
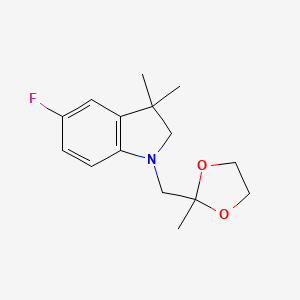

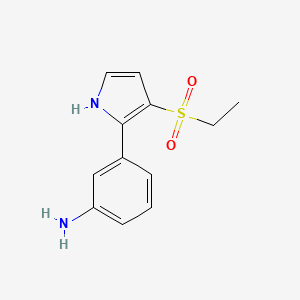
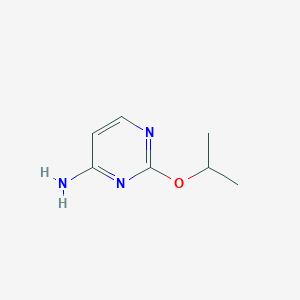
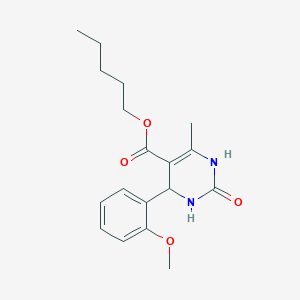


![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11775300.png)

